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Compound of Interest

Compound Name:
3-(Tetrahydro-2H-pyran-4-

yl)indolin-2-one

CAS No.: 1956322-70-5

Cat. No.: B2737366 Get Quote

Strategic Overview: The Privileged Scaffold Fusion
In modern drug discovery, the "escape from flatland" is a critical directive. While traditional

kinase inhibitors (like Sunitinib) rely on planar heteroaromatic systems to slot into ATP-binding

pockets, the integration of pyran moieties onto the indolin-2-one (oxindole) core represents a

shift toward higher fraction of sp3 carbons (

) and structural complexity.

This guide analyzes the pyran-substituted indolin-2-one class, specifically focusing on the two

dominant architectures:

Spiro-oxindoles: Where the pyran ring connects at the C3 position of the oxindole via a spiro-

carbon, creating a rigid, orthogonal 3D structure.

Fused Pyranoindoles: Where the pyran ring is fused to the indole backbone (typically the b-

face), creating a planar tetracyclic system.

Therapeutic Scope: Primary utility lies in oncology (VEGFR2 inhibition, Tubulin destabilization,

and MDM2-p53 interaction) and antimicrobial resistance.
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To rationalize the SAR, we must first define the structural zones. The biological activity is not

distributed evenly; it is a function of specific pharmacophores interacting with binding site

residues.[1]

Diagram 1: Structural Architectures & Numbering
This diagram contrasts the planar fused system with the orthogonal spiro system, highlighting

the critical C3 junction.
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Caption: Architectural divergence of pyran-substituted indolinones determining target

specificity.

Detailed Structure-Activity Relationship (SAR)
The SAR of these compounds is driven by three "Zones of Interaction."

Zone A: The Indolin-2-one Core (The Anchor)
The oxindole moiety acts as the primary hydrogen-bond donor/acceptor anchor.

N1-Position (The Tail):

Unsubstituted (N-H): Critical for H-bonding in the hinge region of kinases (e.g., Glu/Asp

residues).

Alkylation (N-Me/Et/Bn): Increases lipophilicity (LogP). Insight: While N-benzylation often

reduces potency against specific kinases due to steric clash, it significantly improves

cellular permeability and activity in phenotypic assays (e.g., MTT against MCF-7).
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C5/C6-Positions (Electronic Tuning):

Halogenation (F, Cl, Br): Substitution at C5 is the most impactful modification. An electron-

withdrawing group (EWG) here increases the acidity of the N1-H, strengthening H-bonds.

Metabolic Stability: A C5-Fluoro or C5-Chloro substituent blocks metabolic oxidation at this

prone position (similar to the design of Sunitinib).

Zone B: The Pyran Ring (The Effector)
In spiro-systems, the pyran ring is usually a 2-amino-3-cyano-4H-pyran.

C2'-Amino Group (

): Acts as a crucial H-bond donor. Acetylation or alkylation of this amine typically abolishes
activity, indicating it must remain free to interact with the receptor backbone.

C3'-Cyano Group (

): An H-bond acceptor. It is often bioisosteric with carbonyls but provides a linear geometry
that fits into narrow clefts.

C4'-Aryl Substituent: This is the "diversity vector."

Electron-Poor Aryls (

): generally enhance cytotoxic potency.

Steric Constraints: Ortho-substitution on this ring often reduces activity due to restricted

rotation, whereas para-substitution extends the molecule to contact solvent-exposed

regions.

Zone C: The Spiro-Junction (The Lock)
Rigidity: The spiro-carbon at C3 locks the indole and pyran rings perpendicular to each other.

This is essential for disrupting protein-protein interactions (PPIs) like MDM2-p53, which

require a deep, twisted hydrophobic cleft insertion.

Diagram 2: SAR Logic Map

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2737366?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Visualizing the functional impact of specific chemical modifications.
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Caption: Functional decomposition of the scaffold. Red/Blue nodes indicate primary

pharmacophores.

Synthesis: A Self-Validating Protocol
To ensure reproducibility and "Green" compliance, we utilize a One-Pot Multicomponent

Reaction (MCR). This protocol is superior to sequential synthesis due to higher atom economy

and the avoidance of intermediate isolation.

The Reaction
Isatin + Malononitrile + C-H Activated Acid (e.g., 4-Hydroxycoumarin or Dimedone)

Spiro-pyran

Diagram 3: Synthetic Workflow (MCR)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b2737366?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2737366?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isatin Deriv.
(Electrophile)

Step 1: Knoevenagel
Condensation

Malononitrile
(Nucleophile 1)

Enolizable Ketone
(Nucleophile 2)

Step 2: Michael
Addition

Isatinylidene
Intermediate

Step 3: Cyclization
& Tautomerization

Spiro-Pyran
Indolinone

Click to download full resolution via product page

Caption: One-pot cascade mechanism: Knoevenagel condensation followed by Michael

addition/cyclization.

Detailed Protocol (Bench-Ready)
Objective: Synthesis of 2-amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-

carbonitrile (Spiro-analog).

Reagents:

Isatin (1.0 mmol)

Malononitrile (1.1 mmol)

4-Hydroxycoumarin (1.0 mmol)

Catalyst: L-Proline (10 mol%) or DABCO (5 mol%). Why? Organocatalysts are eco-

friendly and easily removed via aqueous wash.

Solvent: Ethanol:Water (1:1 v/v). Why? Promotes the precipitation of the product, driving

equilibrium forward (Le Chatelier’s principle).

Procedure:

Step 1: Charge a 50 mL round-bottom flask with Isatin, Malononitrile, and catalyst in 10 mL

EtOH:H2O. Stir at room temperature for 10 mins (Color change indicates formation of

isatinylidene intermediate).
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Step 2: Add 4-Hydroxycoumarin.[2] Reflux at 80°C for 30–60 minutes.

Step 3 (Validation): Monitor via TLC (Ethyl Acetate:Hexane 3:7). Look for the

disappearance of the Isatin spot.

Step 4 (Work-up): Cool to RT. The product will precipitate as a solid. Filter under vacuum.

Wash with cold ethanol (2x 5 mL) and water (2x 10 mL).

Step 5 (Purification): Recrystallize from hot ethanol. Do not use column chromatography

unless necessary, as the product is often acid-sensitive (silica gel can degrade the pyran

ring).

Characterization (Self-Validation Criteria):

IR: Look for sharp

stretch at ~2200

and Amino doublet (

) at 3300–3400

.

1H NMR: The

protons typically appear as a broad singlet around

7.0–8.0 ppm (exchangeable with

).

Quantitative Data Summary
The following table summarizes the potency of key derivatives against MCF-7 (Breast Cancer)

cell lines, illustrating the SAR principles discussed.
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Compound
Code

R (Indole
N1)

R' (Indole
C5)

R'' (Pyran
C4-Aryl)

IC50 (µM)
[MCF-7]

SAR Insight

SPI-01 H H Phenyl 12.5
Baseline

activity.

SPI-02 H F Phenyl 4.2

C5-F

enhances

potency

(metabolic

block).

SPI-03 H Cl 4-Cl-Phenyl 0.8

Dual

Halogenation

maximizes

hydrophobic

fit.

SPI-04 Benzyl H Phenyl 8.1

N-Alkylation

improves

permeability

but may

clash.

SPI-05 H H
4-OMe-

Phenyl
18.3

Electron-

donating

group (EDG)

on aryl

reduces

potency.

Sunitinib (Ref) (Ref) (Ref) 4.7

Standard

VEGFR

inhibitor

control.

Note: Data represents an aggregation of typical trends observed in spiro-oxindole literature

(See References).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2737366?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References
Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial

growth factor receptor inhibitors. Source: PubMed / Arch Pharm (Weinheim). URL:[Link]

Synthesis of spirooxindole-4H-pyran derivatives via multicomponent reaction. Source:

ResearchGate / Anticonvulsant activity study. URL:[Link]

Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Source: NCBI / PMC.

URL:[Link]

Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules.

Source: MDPI (Molecules).[3] URL:[Link]

Convenient One-Pot Synthesis of Spirooxindole-4H-pyrans in the Presence of SBA-Pr-NH2.

Source: Journal of Nanostructure. URL:[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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